molecular formula C16H22N2S2 B12525370 1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)- CAS No. 651738-69-1

1,8-Naphthalenediamine, N,N,N',N'-tetramethyl-2,7-bis(methylthio)-

Cat. No.: B12525370
CAS No.: 651738-69-1
M. Wt: 306.5 g/mol
InChI Key: AXXVYTSSSSTIRT-UHFFFAOYSA-N
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Description

1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two methylthio groups and four methyl groups attached to the nitrogen atoms of the naphthalenediamine core. This compound is known for its strong basic properties and is often used in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,8-naphthalenediamine as the core structure.

    Methylation: The nitrogen atoms are methylated using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- has diverse applications in scientific research:

    Chemistry: Used as a strong base in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- involves its interaction with molecular targets through its basic and nucleophilic properties. It can form stable complexes with metal ions and act as a proton sponge, effectively neutralizing acidic environments. The compound’s methylthio groups also contribute to its reactivity, enabling it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and similar structure.

    N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Another compound with high basicity and similar applications.

Uniqueness

1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-2,7-bis(methylthio)- is unique due to the presence of both methylthio and methyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to act as a strong base and nucleophile makes it valuable in various research and industrial applications.

Properties

CAS No.

651738-69-1

Molecular Formula

C16H22N2S2

Molecular Weight

306.5 g/mol

IUPAC Name

1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(methylsulfanyl)naphthalene-1,8-diamine

InChI

InChI=1S/C16H22N2S2/c1-17(2)15-12(19-5)9-7-11-8-10-13(20-6)16(14(11)15)18(3)4/h7-10H,1-6H3

InChI Key

AXXVYTSSSSTIRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC2=C1C(=C(C=C2)SC)N(C)C)SC

Origin of Product

United States

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